N-[4-(propan-2-yloxy)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N-[4-(PROPAN-2-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(PROPAN-2-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the thiophene sulfonyl group and the propan-2-yloxy phenyl group. Common reagents used in these reactions include piperidine, thiophene sulfonyl chloride, and propan-2-ol. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(PROPAN-2-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(PROPAN-2-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[4-(PROPAN-2-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(PROPAN-2-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: can be compared with other piperidine derivatives, thiophene sulfonyl compounds, and propan-2-yloxy phenyl compounds.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
The uniqueness of N-[4-(PROPAN-2-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H24N2O4S2 |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(4-propan-2-yloxyphenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H24N2O4S2/c1-14(2)25-17-9-7-16(8-10-17)20-19(22)15-5-3-11-21(13-15)27(23,24)18-6-4-12-26-18/h4,6-10,12,14-15H,3,5,11,13H2,1-2H3,(H,20,22) |
InChI Key |
ZTJSUMSGFMKKMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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